molecular formula C14H19BFNO3 B1415525 N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1356943-52-6

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B1415525
CAS No.: 1356943-52-6
M. Wt: 279.12 g/mol
InChI Key: GSTFRBUOTKMJTK-UHFFFAOYSA-N
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Description

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity

Scientific Research Applications

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with similar compounds have been reported . For instance, a related compound has been classified with the signal word “Warning” and hazard statements “H302,H315,H319,H335” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Biochemical Analysis

Biochemical Properties

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide plays a crucial role in biochemical reactions, particularly in carbon-carbon coupling and carbon-hetero coupling reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a significant nucleophile in the Suzuki reaction, where it interacts with palladium catalysts to form carbon-carbon bonds . The strong electronegativity of the fluorine atom enhances its affinity to carbon, making it a highly active compound in biochemical reactions.

Cellular Effects

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell function and survival .

Molecular Mechanism

The mechanism of action of N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, the fluorine atom’s strong electronegativity enhances the compound’s binding affinity to target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and degradation rate can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth. At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects.

Metabolic Pathways

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites that can have different biological activities. The compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production . Its metabolism can also lead to the formation of reactive intermediates that can interact with cellular macromolecules, leading to potential toxic effects.

Transport and Distribution

Within cells and tissues, N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For example, the compound can be transported into cells via specific transporters and accumulate in the cytoplasm, where it exerts its biological effects . Its distribution within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and cell cycle regulation . Its localization can also influence its stability and degradation, affecting its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves a two-step substitution reaction. The first step involves the formation of the boronic ester intermediate, which is then subjected to further substitution to introduce the acetamide group. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atom and boronic ester group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, using appropriate halides and bases.

Major Products Formed

The major products formed from these reactions include boronic acids, reduced derivatives, and various substituted phenylacetamides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide stands out due to its specific combination of a boronic ester group and a fluorine atom, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and biological interactions .

Properties

IUPAC Name

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-9(18)17-11-8-6-7-10(12(11)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTFRBUOTKMJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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